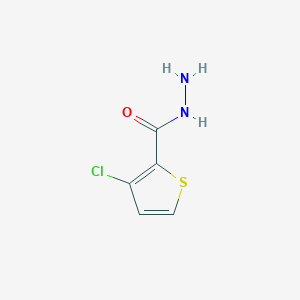

3-Chlorothiophene-2-carbohydrazide

Description

3-Chlorothiophene-2-carbohydrazide (CAS: 478483-31-7) is a heterocyclic compound with the molecular formula C₅H₅ClN₂OS and a molecular weight of 176.63 g/mol . It serves as a key intermediate in organic synthesis, particularly in the preparation of hydrazone derivatives via condensation reactions with aromatic aldehydes. The compound features a thiophene ring substituted with a chlorine atom at the 3-position and a carbohydrazide group at the 2-position, enabling diverse reactivity in nucleophilic and electrophilic reactions .

Synthesis: The compound is typically synthesized by refluxing 3-chlorothiophene-2-carboxylic acid hydrazide with aldehydes (e.g., 2-fluorobenzaldehyde) in methanol or ethanol, catalyzed by acetic acid . Purification involves recrystallization, yielding products with high purity (e.g., 88% yield in ).

Properties

IUPAC Name |

3-chlorothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKAVMIGFGQYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorothiophene-2-carbohydrazide typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Chlorothiophene-2-carboxylic acid+Hydrazine hydrate→this compound

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chlorothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

3-Chlorothiophene-2-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound is explored for its use in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.

Industrial Chemistry: The compound is utilized in the synthesis of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorothiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Thiophene Core

Table 1: Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom in this compound is electron-withdrawing, enhancing electrophilic substitution reactivity at the thiophene ring. In contrast, the methoxy group in 3-methoxythiophene-2-carbohydrazide is electron-donating, which may stabilize the ring but reduce reactivity toward electrophiles .

- Core Heterocycle Differences : Ethyl 3-chloropyrazine-2-carboxylate () replaces the thiophene with a pyrazine ring, introducing nitrogen atoms that influence hydrogen bonding and aromaticity.

Key Observations :

- Hydrazone Formation: this compound readily forms hydrazones with aldehydes, as seen in (88% yield).

- Biological Relevance : Derivatives like 3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide () are explored for pharmaceutical applications due to sulfonyl groups improving metabolic stability .

Spectral and Analytical Data

Table 3: Spectral Characteristics

Key Observations :

- IR Spectroscopy : The carbonyl stretch in this compound (1650–1680 cm⁻¹) is slightly upshifted compared to the methoxy analogue due to chlorine’s electron-withdrawing effect .

- NMR Shifts : The thiophene protons in chloro derivatives resonate downfield (δ 7.20–7.80) relative to methoxy derivatives (δ 6.80–7.20), reflecting differences in ring electron density .

Biological Activity

3-Chlorothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a chlorine atom and a carbohydrazide functional group. Its molecular formula is C₇H₈ClN₄OS, and it has been noted for its unique reactivity patterns which facilitate various synthetic applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound was found to inhibit bacterial growth by interfering with essential bacterial enzymes, thus disrupting metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| P. aeruginosa | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The compound was observed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC₅₀ (µM) | % Inhibition at 100 µM |

|---|---|---|

| HepG2 | 25 | 78 |

| MCF-7 | 30 | 65 |

| PC-3 | 20 | 80 |

| HCT-116 | 22 | 75 |

The mechanism of action of this compound varies depending on the biological target. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. For anticancer activity, the compound may disrupt cellular signaling pathways that regulate cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various derivatives of thiophene-based compounds, including this compound. The results indicated that modifications to the thiophene ring could enhance antimicrobial potency. Compounds with additional halogen substitutions showed improved activity against resistant bacterial strains.

Study on Anticancer Properties

In another study focusing on anticancer properties, researchers evaluated the effects of this compound on tumor spheroids derived from pancreatic cancer cells (MIA PaCa-2). The compound demonstrated a remarkable ability to reduce tumor size significantly over a nine-day incubation period, outperforming standard chemotherapeutics like doxorubicin.

Table 3: Effects on Tumor Spheroid Growth

| Treatment | % Reduction in Spheroid Size at Day 9 |

|---|---|

| Control | 0 |

| Doxorubicin (100 µM) | 40 |

| This compound (100 µM) | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.